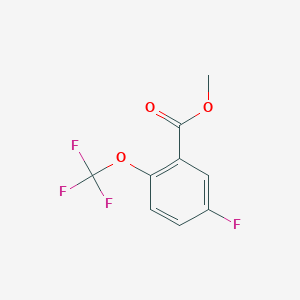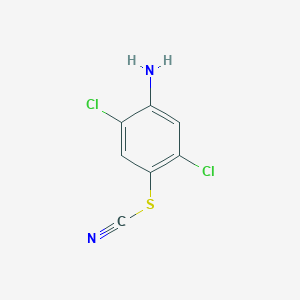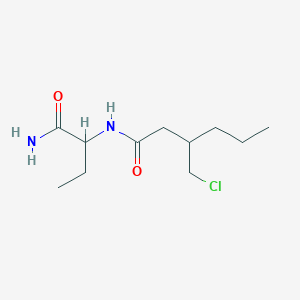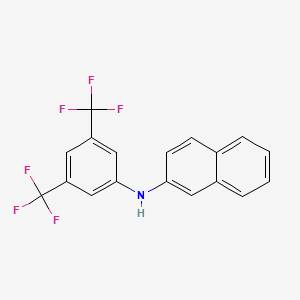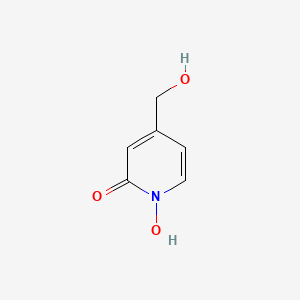
3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C11H9ClN2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a 4-methylpyrimidin-2-yl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride typically involves the reaction of 4-methylpyrimidine with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction Reactions: The compound can be involved in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and other derivatives, depending on the nucleophile used .
Scientific Research Applications
3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler analog without the pyrimidine substitution.
4-(Trifluoromethyl)benzenesulfonyl chloride: A compound with a trifluoromethyl group instead of a methylpyrimidine group.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene group.
Uniqueness
3-(4-Methylpyrimidin-2-yl)benzenesulfonyl chloride is unique due to the presence of the 4-methylpyrimidine group, which can impart specific reactivity and properties to the compound. This makes it valuable in the synthesis of complex molecules and in applications where specific functional groups are required .
Properties
Molecular Formula |
C11H9ClN2O2S |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
3-(4-methylpyrimidin-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H9ClN2O2S/c1-8-5-6-13-11(14-8)9-3-2-4-10(7-9)17(12,15)16/h2-7H,1H3 |
InChI Key |
RUVIIVIMQSSQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
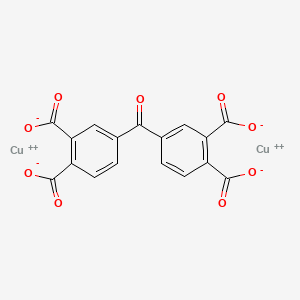
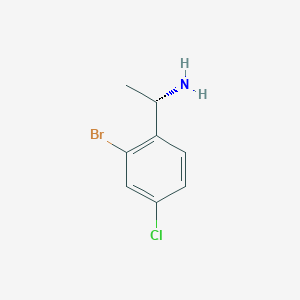
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
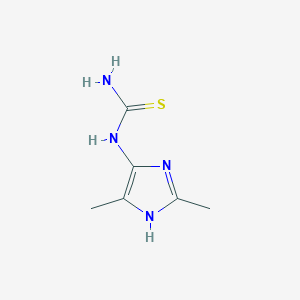
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
